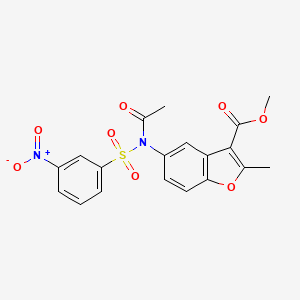
methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H16N2O8S and its molecular weight is 432.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Substitution Reactions : A study by Cooper and Scrowston (1971) detailed the nitration of benzo[b]thiophen derivatives, highlighting the complex substitution reactions that can occur in similar benzofuran derivatives, providing insights into the synthesis of nitro-substituted analogs and their potential applications in material science and organic synthesis (Cooper & Scrowston, 1971).
- Antimalarial Activity and QSAR : Research on tebuquine and related compounds by Werbel et al. (1986) offers a glimpse into the structural-activity relationship, guiding the development of benzofuran derivatives as potential antimalarial agents, suggesting a path for the exploration of similar compounds in therapeutic applications (Werbel et al., 1986).
Advanced Intermediates and Biological Evaluation
- Voltage-Clamp Studies : Visentin et al. (1999) synthesized and evaluated benzofurazanyl analogues, including those similar to the query compound, for their effects on L-type Ca2+ channels. This research provides insights into the functionalization of benzofuran derivatives for potential biomedical applications, such as the development of novel cardiovascular drugs (Visentin et al., 1999).
- Intramolecular Arylation : Smyslová et al. (2014) explored the intramolecular C- and N-arylation of N,N-disubstituted 2-nitrobenzenesulfonamides, providing a synthetic pathway to diverse nitrogenous heterocycles. This methodology could be applied to the synthesis of complex benzofuran derivatives for pharmacological studies (Smyslová et al., 2014).
Material Science and Catalysis
- Radical Addition Cascade Cyclization : Zhang et al. (2018) demonstrated a method for constructing methylsulfonylated and carbonylated benzofurans, which could be relevant for developing materials and catalysts based on the structural framework of the query compound (Zhang et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Result of Action
Similar compounds have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. The compound has been found to exist in multiple well-characterised crystalline polymorphic forms , which may be influenced by environmental conditions.
Propiedades
IUPAC Name |
methyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8S/c1-11-18(19(23)28-3)16-10-13(7-8-17(16)29-11)20(12(2)22)30(26,27)15-6-4-5-14(9-15)21(24)25/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCHUYIYAJKVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
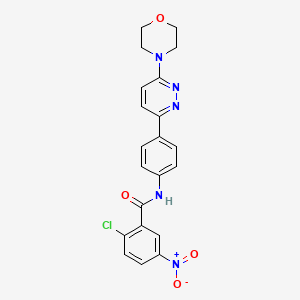
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)
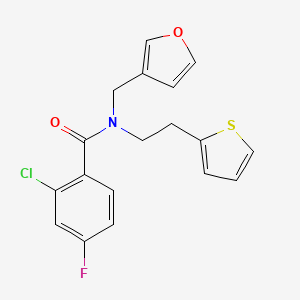
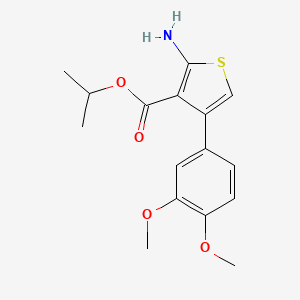
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)
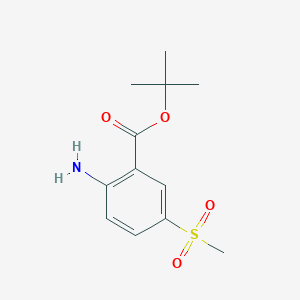


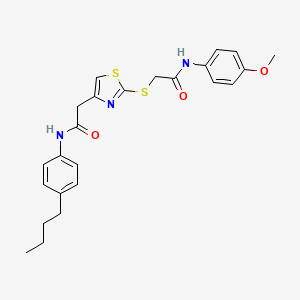

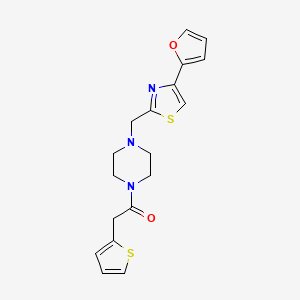
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)


